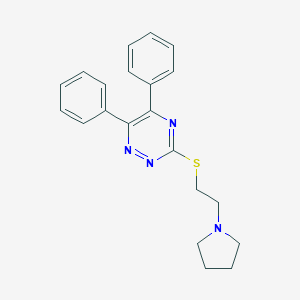![molecular formula C12H15N5O B276349 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)
2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one involves the inhibition of CDKs and Aurora kinases. By inhibiting these enzymes, this compound can disrupt the cell cycle and prevent the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, suggesting that it may have potential as a treatment for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its potency as an inhibitor of CDKs and Aurora kinases. This makes it a valuable tool for studying the cell cycle and the growth and proliferation of cancer cells. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one. One area of focus is the development of more potent and selective inhibitors of CDKs and Aurora kinases. Additionally, this compound may have potential as a treatment for other diseases such as inflammatory and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2,4-dichloro-5-nitropyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, which play a crucial role in the cell cycle and the growth and proliferation of cancer cells. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Nombre del producto |
2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C12H15N5O/c1-8-2-4-17(5-3-8)12-13-6-9-10(16-12)14-7-15-11(9)18/h6-8H,2-5H2,1H3,(H,13,14,15,16,18) |
Clave InChI |
WMADXHSXTOOPNO-UHFFFAOYSA-N |
SMILES isomérico |
CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O |
SMILES |
CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O |
SMILES canónico |
CC1CCN(CC1)C2=NC=C3C(=N2)NC=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![3-amino-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276275.png)
![3-amino-7-methyl-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276276.png)
![methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276278.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)

![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)